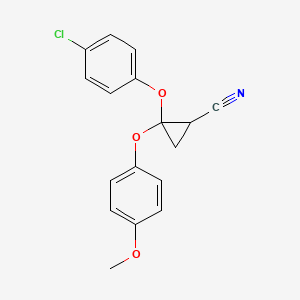
2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile is a synthetic compound known for its unique cyclopropane core. This molecule has gained attention in various fields due to its structural diversity and potential applications. The chlorophenyl and methoxyphenyl groups are attached to the cyclopropane ring, adding to its versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile involves several steps:
Preparation of Intermediate Compounds: : The first step involves the formation of 4-chlorophenol and 4-methoxyphenol.
Formation of Ether Bonds: : These intermediates then undergo nucleophilic substitution reactions with suitable alkylating agents to form 4-chlorophenoxy and 4-methoxyphenoxy derivatives.
Cyclopropanation: : The key step is the cyclopropanation reaction. Using carbenes or diazo compounds, the cyclopropane ring is formed, linking the chlorophenyl and methoxyphenyl groups to the central carbon atom.
Formation of Carbonitrile Group: : Finally, the nitrile group is introduced through a substitution reaction using cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production involves large-scale application of the above synthetic routes, with optimizations for yield and purity. Key factors include reaction temperature, solvent choice, and catalyst selection. Continuous-flow reactors are often used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile undergoes various reactions:
Oxidation: : It can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: : This compound can be reduced to remove the nitrile group, converting it to amine derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), KMnO4, and NaOCl.
Reducing Agents: : LiAlH4, NaBH4, and H2 with Pd/C.
Substitution Reagents: : Halides, nitrates, and alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation Products: : Hydroxylated or carbonylated derivatives.
Reduction Products: : Amine derivatives.
Substitution Products: : Various substituted phenyl rings.
Aplicaciones Científicas De Investigación
In Chemistry
Material Synthesis: : Used as a precursor in the synthesis of advanced materials, including polymers and composites.
Catalysis: : Functions as a ligand in catalysis, aiding in enantioselective reactions.
In Biology
Enzyme Inhibition: : Potential use as an inhibitor of certain enzymes, valuable in biochemical studies.
Molecular Probes: : Acts as a molecular probe to study binding interactions within biological systems.
In Medicine
Pharmaceuticals: : Investigated for potential pharmaceutical applications, such as antifungal, antiviral, and anticancer agents.
In Industry
Agrochemicals: : Used in the development of novel agrochemicals, including herbicides and pesticides.
Dyes and Pigments: : Employed in the synthesis of dyes and pigments due to its stable chromophore structure.
Mecanismo De Acción
2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile exerts its effects through various mechanisms:
Molecular Targets: : Targets include specific enzymes and receptors involved in biological pathways.
Pathways Involved: : Alters cellular signaling pathways, potentially affecting gene expression, metabolic cycles, and cell division.
Comparación Con Compuestos Similares
Unique Structure: : The unique combination of chlorophenyl, methoxyphenyl, and cyclopropane distinguishes this compound from similar ones.
Similar Compounds: : Related compounds include 2-(4-chlorophenoxy)cyclopropane-1-carbonitrile and 2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile.
Propiedades
Número CAS |
651306-64-8 |
|---|---|
Fórmula molecular |
C17H14ClNO3 |
Peso molecular |
315.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H14ClNO3/c1-20-14-6-8-16(9-7-14)22-17(10-12(17)11-19)21-15-4-2-13(18)3-5-15/h2-9,12H,10H2,1H3 |
Clave InChI |
SOKLTMOQTRDXDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2(CC2C#N)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


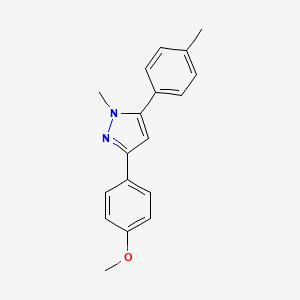

![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)
![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
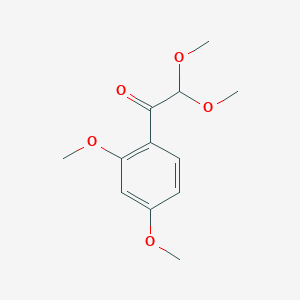
![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
![4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine](/img/structure/B15170136.png)
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)
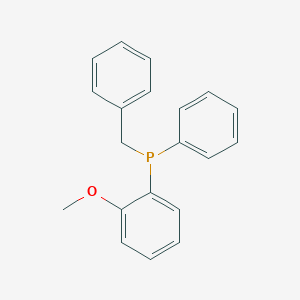
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)
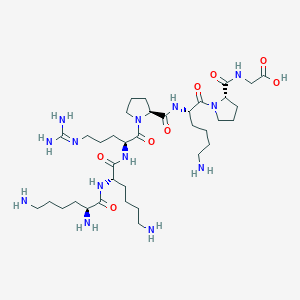

![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)
